N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.23654186 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of AKOS001752208 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in red blood cell production in response to changes in oxygen levels .
Mode of Action
AKOS001752208 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001752208 stabilizes the HIFs, leading to the activation of target genes that increase the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .
Biochemical Pathways
The inhibition of HIF-PH by AKOS001752208 affects the HIF pathway . Under normal oxygen conditions, HIFs are degraded by the proteasome. When hif-ph is inhibited by akos001752208, hifs are stabilized and can activate target genes, including those involved in epo production .
Result of Action
The primary result of AKOS001752208’s action is an increase in the production of red blood cells . By stabilizing HIFs and increasing EPO synthesis, AKOS001752208 stimulates the production of new red blood cells .
Action Environment
The action of AKOS001752208 is influenced by the oxygen levels in the body . Under hypoxic (low oxygen) conditions, the action of AKOS001752208 is enhanced as the stabilization of HIFs leads to increased EPO synthesis and red blood cell production .
Properties
IUPAC Name |
N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-3-5-9-18(4-2)17-26-23(29)20-12-13-21-22(16-20)27-25(31)28(24(21)30)15-14-19-10-7-6-8-11-19/h6-8,10-13,16,18H,3-5,9,14-15,17H2,1-2H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWBLADGWXZOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.